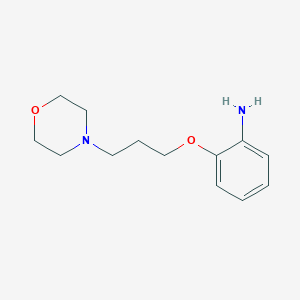

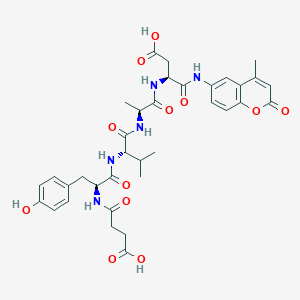

![molecular formula C11H16N2O2 B1516988 Ethyl 3-[(3-pyridinylmethyl)amino]propanoate CAS No. 1040688-05-8](/img/structure/B1516988.png)

Ethyl 3-[(3-pyridinylmethyl)amino]propanoate

Overview

Description

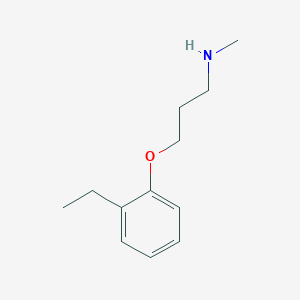

Ethyl 3-[(3-pyridinylmethyl)amino]propanoate, also known as EPPA, is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It has gained increasing attention in recent years due to its potential benefits in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(OCC)CCNCC1=CC=NC=C1 . This indicates that the compound contains an ethyl ester group (O=C(OCC)), a propylamine group (CCN), and a pyridine ring (C1=CC=NC=C1). Physical and Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications

Molecular Structure Analysis

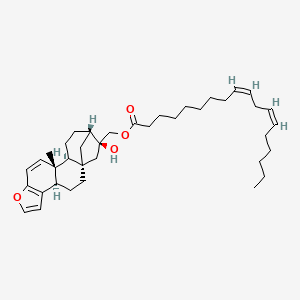

Ethyl 3-[(3-pyridinylmethyl)amino]propanoate has been the subject of structural analysis to understand its molecular configuration and interactions. In one study, the compound, in the form of Dabigatran etexilate tetrahydrate, was analyzed to determine the angles formed by benzene and pyridine rings with the benzimidazole mean plane, showcasing its complex molecular geometry. The study highlighted an intramolecular N—H⋯O hydrogen bond and the role of water molecules in forming hydrogen bonds that link components into layers parallel to the ab plane (Hong-qiang Liu et al., 2012).

Polymorphism in Pharmaceuticals

Another area of research involves the investigation of polymorphism in pharmaceutical compounds containing this compound. A study detailed the characterization of two polymorphic forms of an investigational pharmaceutical compound using various spectroscopic and diffractometric techniques. This research is critical for understanding the physical and chemical properties of pharmaceuticals, which can affect their efficacy and stability (F. Vogt et al., 2013).

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a building block for various chemical reactions. For instance, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines to produce highly functionalized tetrahydropyridines, showcasing its versatility in organic synthesis (Xue-Feng Zhu et al., 2003).

Analytical Chemistry Techniques

The compound has been utilized in analytical chemistry techniques, such as the development of a method for the quantitative analysis of urinary δ-aminolevulinic acid, which is significant for lead exposure assessment. In this context, this compound is used to facilitate the extraction and colorimetric determination of the analyte, demonstrating its application in enhancing analytical methodologies (K. Tomokuni & M. Ogata, 1972).

Drug Synthesis and Pharmaceutical Research

This compound is integral in the synthesis of pharmaceutical compounds such as Dabigatran etexilate, an anticoagulant. Research has been conducted to optimize the synthesis process of such drugs, highlighting the compound's role in the development of therapeutic agents (Cheng Huansheng, 2013).

Properties

IUPAC Name |

ethyl 3-(pyridin-3-ylmethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)5-7-13-9-10-4-3-6-12-8-10/h3-4,6,8,13H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASHPBRYVXNGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)